(2e)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-phenylprop-2-en-1-one
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Overview
Description
(2E)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1H-indol-3-yl}-1-phenylprop-2-en-1-one is a complex organic compound that features an indole core, a phenylprop-2-en-1-one moiety, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1H-indol-3-yl}-1-phenylprop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced through a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with a halogenated intermediate.
Formation of the Phenylprop-2-en-1-one Moiety: This moiety can be synthesized via a Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone derivative.
Final Coupling:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1H-indol-3-yl}-1-phenylprop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated intermediates and nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1H-indol-3-yl}-1-phenylprop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may impart specific biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: It is used in biological studies to understand its interaction with various biological targets and pathways.
Chemical Biology: The compound serves as a tool in chemical biology to probe the function of specific proteins or enzymes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2E)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1H-indol-3-yl}-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-azepan-1-ylphenyl)acrylic acid
- (2E)-3-(6-azepan-1-ylimidazo[2,1-b][1,3]thiazol-5-yl)acrylic acid
- 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one
Uniqueness
(2E)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1H-indol-3-yl}-1-phenylprop-2-en-1-one is unique due to its combination of an indole core, a phenylprop-2-en-1-one moiety, and an azepane ring. This unique structure may impart specific biological activities that are not observed in similar compounds, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H30N2O2 |
---|---|
Molecular Weight |
402.5g/mol |
IUPAC Name |
(E)-3-[1-[3-(azepan-1-yl)-2-hydroxypropyl]indol-3-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C26H30N2O2/c29-23(19-27-16-8-1-2-9-17-27)20-28-18-22(24-12-6-7-13-25(24)28)14-15-26(30)21-10-4-3-5-11-21/h3-7,10-15,18,23,29H,1-2,8-9,16-17,19-20H2/b15-14+ |
InChI Key |
ISHIIOXYAYRKQF-CCEZHUSRSA-N |
SMILES |
C1CCCN(CC1)CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=CC=C4)O |
Isomeric SMILES |
C1CCCN(CC1)CC(CN2C=C(C3=CC=CC=C32)/C=C/C(=O)C4=CC=CC=C4)O |
Canonical SMILES |
C1CCCN(CC1)CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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